molecular formula C27H26N4O2 B2696935 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-54-6

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2696935
CAS No.: 899740-54-6
M. Wt: 438.531
InChI Key: NHHADTPDKBXXTD-UHFFFAOYSA-N
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Description

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzhydrylpiperazine moiety attached to a naphthyridinone core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multiple steps:

    Formation of the Naphthyridinone Core: The naphthyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Attachment of the Benzhydrylpiperazine Moiety: This step involves the coupling of benzhydrylpiperazine with the naphthyridinone core. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Final Modifications: The final product may require purification steps such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydrylpiperazine moiety.

    Reduction: Reduction reactions can be performed on the carbonyl group to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzhydrylpiperazine moiety can lead to the formation of benzhydryl ketones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzhydrylpiperazine-1-carbonyl)benzonitrile
  • (Z)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile

Uniqueness

Compared to similar compounds, 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its specific structural features, such as the naphthyridinone core and the benzhydrylpiperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-29-25-22(13-8-14-28-25)19-23(26(29)32)27(33)31-17-15-30(16-18-31)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHADTPDKBXXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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